Nicarbazin

説明

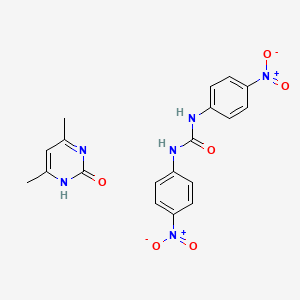

Structure

3D Structure of Parent

特性

IUPAC Name |

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWDRMMMYWSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034762 | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [HSDB] | |

| Record name | Nicarbazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/ | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Light yellow, fine powder | |

CAS No. |

330-95-0 | |

| Record name | Nicarbazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicarbazin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicarbazin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicarbazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea--4,6-dimethylpyrimidin-2-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARBAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P9NUA12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

decomposes 265-275 °C | |

| Record name | NICARBAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Nicarbazin Action

Mechanism of Action in Target Organisms

Nicarbazin exerts its effects on target organisms through several proposed mechanisms, primarily focusing on disrupting essential biological processes.

Interference with Vitelline Membrane Formation

One of the notable effects of this compound in birds is its interference with the formation of the vitelline membrane, the layer separating the egg yolk and egg white poultrymed.comepa.govnih.gov. This interference leads to the production of eggs with mottled or porous vitelline membranes epa.govnih.govphiphar.com. The exact mode of action remains under investigation, but it is hypothesized to involve disruption of cholesterol metabolism, which is crucial for membrane formation epa.govnih.govphiphar.com. The resulting compromised vitelline membrane can lead to the mixing of yolk and albumen, creating an environment unsuitable for embryonic development and thus reducing hatchability researchgate.net. Studies have shown that the moisture content of the vitelline membrane increases with the degree of mottling, while protein content decreases and lipid content is altered, particularly after storage researchgate.net.

Impact on Cholesterol Metabolism in Egg Formation

This compound is thought to interfere with cholesterol metabolism during egg formation epa.govnih.govphiphar.com. This interference is believed to be linked to its effects on the vitelline membrane, as cholesterol is a key component of biological membranes nih.gov. Disruption of cholesterol metabolism can impair the proper synthesis and structure of the vitelline membrane, contributing to its increased permeability and the observed mottling of eggs epa.govnih.govphiphar.com. Research suggests that this impact on cholesterol metabolism is a significant factor in this compound's ability to reduce egg production and hatchability researchgate.netresearchgate.net.

Inhibition of Mitochondrial Electron Transport

While the exact mechanisms are still being fully elucidated, some research suggests that this compound may interfere with mitochondrial function, potentially inhibiting the electron transport chain in parasites gla.ac.uksau.edu.bd. This disruption of energy metabolism could impair the parasite's ability to generate ATP, which is essential for its survival and development. While not as extensively documented as its effects on egg formation, the inhibition of mitochondrial electron transport is a proposed mechanism contributing to this compound's anticoccidial activity gla.ac.uksau.edu.bd. Some anticoccidial drugs are known to inhibit mitochondrial respiration by disrupting specific complexes in the electron transport chain apvma.gov.auresearchgate.net.

Cellular and Subcellular Targets

Investigations into the cellular and subcellular targets of this compound have identified several potential points of action.

Effects on Lipoprotein Lipase (B570770) Activity

Research indicates that this compound can increase lipoprotein lipase activity in vitro researchgate.netresearchgate.net. Lipoprotein lipase is an enzyme that plays a critical role in the metabolism of lipoproteins, breaking down triglycerides into free fatty acids and glycerol. These products are then available for energy or storage. The observed increase in lipoprotein lipase activity in the presence of this compound suggests a potential impact on lipid metabolism researchgate.netresearchgate.net. While the full implications of this effect in vivo require further investigation, it highlights a possible mechanism by which this compound could influence the availability of lipids necessary for processes like egg formation researchgate.netresearchgate.net. In vitro assays have shown increased lipoprotein lipase activity at specific concentrations of this compound researchgate.netresearchgate.net.

Table 1: Summary of Proposed

| Mechanism | Target | Effect |

| Interference with Vitelline Membrane Formation | Vitelline Membrane | Disruption of formation, increased permeability, mottling of eggs |

| Impact on Cholesterol Metabolism in Egg Formation | Cholesterol Metabolism | Interference with synthesis and structure of vitelline membrane |

| Inhibition of Mitochondrial Electron Transport | Parasite Mitochondria (Electron Transport) | Impaired ATP generation, disruption of parasite energy metabolism |

| Inhibition of Parasite Schizont Development | Eimeria Schizonts (1st and 2nd generation) | Disruption of asexual reproduction phase in parasite life cycle |

| Effects on Lipoprotein Lipase Activity | Lipoprotein Lipase Enzyme | Increased activity in vitro, potential impact on lipid metabolism |

Influence on Vitellogenin Phosphorylation

Vitellogenin (VTG) is a precursor protein synthesized in the liver and transported to the ovary for incorporation into the developing oocyte, forming the egg yolk. Phosphorylation of serine residues on VTG is essential for its binding to calcium and iron, as well as to its receptor, a 95 kDa protein. unl.edu Studies have investigated whether this compound interferes with VTG phosphorylation, potentially acting as a phosphatase. In vitro assays have shown that this compound affected vitellogenin phosphorylation, although this effect was observed at concentrations significantly higher than expected plasma values. unl.edumedkoo.comresearchgate.netresearchgate.net While treatment with HDP alone at certain concentrations decreased VTG phosphorylation in one study, this compound and DNC treatments were not significantly different from the control or the vehicle control (DMSO). unl.edu

Modulation of Transglutaminase Activity

Transglutaminases (TG) are enzymes that catalyze the formation of isopeptide bonds, playing roles in various biological processes, including protein cross-linking and the formation of structures like clathrin-coated pits involved in protein uptake. unl.edu Research has explored the impact of this compound on TG activity, hypothesizing that inhibition could disrupt the uptake of yolk components into the oocyte. In vitro studies have demonstrated that this compound inhibited transglutaminase activity. unl.edumedkoo.comresearchgate.netresearchgate.net Interestingly, the two components of this compound have opposing effects on TG activity: the DNC portion inhibits transglutaminase activity, while the HDP portion increases it. unl.eduresearchgate.netresearchgate.netscispace.com These findings, derived from in vitro assays, are considered preliminary and highlight the need for further in vivo research. unl.eduresearchgate.net

Role as a Calcium Ionophore and Intracellular Calcium Regulation

Calcium ions play a critical role in numerous cellular processes, including egg formation and embryogenesis. unl.edu this compound has been suggested to act as a calcium ionophore, a molecule that facilitates the transport of calcium ions across cell membranes. Studies using bull sperm as a model have shown that this compound increased intracellular calcium levels, supporting its potential role as a calcium ionophore. unl.edumedkoo.comresearchgate.netresearchgate.netscispace.com The HDP component of this compound is specifically responsible for this observed increase in intracellular calcium. unl.edumedkoo.comresearchgate.netresearchgate.net This effect on calcium regulation could disrupt crucial ion gradients necessary for proper egg formation and embryonic development. unl.edu

Impact on Sperm Receptor Sites (ZP3)

The zona pellucida (ZP) is an extracellular matrix surrounding the oocyte that plays vital roles in fertilization, including containing sperm receptors. psu.edu In birds, Zona Pellucida protein 3 (ZP3) is considered a putative sperm receptor and contributes to the structural integrity of the perivitelline membrane. psu.edupsu.edu Research suggests that this compound's effect on egg hatchability may be related to its impact on sperm receptor sites, specifically ZP3. wikipedia.orgwildlifecontrolsupplies.com Studies in ducks have shown that this compound treatment led to a decrease in the abundance of ZP3 protein in the perivitelline membrane, correlating with reduced fertility. psu.edu This diminished presence of the putative sperm receptor could interfere with sperm-egg interaction and fertilization. psu.edupsu.edu

Downregulation of ALAS1 and Protoporphyrin IX Synthesis

Eggshell color, particularly in brown-shelled eggs, is determined by the deposition of pigments, primarily protoporphyrin IX (PP IX). medkoo.comresearcher.lifeallenpress.comresearchgate.net The synthesis of PP IX involves a metabolic pathway where delta-aminolevulinic acid synthase 1 (ALAS1) is a rate-limiting enzyme. researcher.lifenih.gov Studies have demonstrated that this compound feeding down-regulates the expression of ALAS1 in the shell gland of laying hens. medkoo.comresearcher.lifeallenpress.comresearchgate.netnih.gov This downregulation of ALAS1 leads to a reduced synthesis of protoporphyrin IX, affecting eggshell pigmentation. medkoo.comresearcher.lifeallenpress.comresearchgate.netnih.gov This mechanism likely contributes to the observed discoloration or bleaching of brown-shelled eggs in this compound-treated hens. scispace.comwildlifefertilitycontrol.org

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic and pharmacodynamic properties of this compound, particularly the behavior of its individual components, are crucial for understanding its biological effects.

Dissociation and Absorption of DNC and HDP Components

This compound is administered as an equimolar complex of DNC and HDP. unl.edufao.org Upon oral administration, this complex rapidly dissociates in vivo, primarily in the aqueous environment of the digestive tract. fao.orgwikipedia.orgmdpi.comnih.gov The two components, DNC and HDP, then behave largely independently, exhibiting different pharmacokinetic profiles. fao.orgwikipedia.org

DNC, the active anticoccidial component, is poorly soluble in water. fao.orgmdpi.comamegroups.org Its absorption is significantly enhanced when administered as the this compound complex compared to administration as DNC alone or as a simple mixture with HDP. fao.orgmdpi.com The complexation with HDP is essential for DNC to achieve plasma levels that elicit a biological effect. wikipedia.org After dissociation in the gut, it is suggested that DNC molecules may form fine crystals which have a larger surface area, potentially explaining the improved absorption compared to administering DNC as a pure amorphous powder. nih.gov DNC is absorbed more slowly than HDP and is eliminated predominantly via the feces. fao.orgwikipedia.orgamegroups.orgplos.orgeuropa.eupublications.gc.ca It tends to concentrate in tissues such as the liver and kidneys. amegroups.orgplos.orgeuropa.eufarad.org

HDP, while lacking anticoccidial activity, facilitates the absorption of DNC. unl.eduwikipedia.orgamegroups.orgepa.gov It is rapidly absorbed and quickly eliminated from the body, primarily via the urine. fao.orgwikipedia.orgamegroups.orgplos.orgeuropa.eupublications.gc.cafao.org Due to its rapid elimination and extensive metabolism, HDP contributes only a small percentage to the total this compound residues in tissues. europa.eufao.org

Studies using radiolabeled this compound have provided detailed insights into the excretion patterns of DNC and HDP. For instance, in chickens, a significant portion of radiolabeled phenylurea (DNC) is excreted in the feces, while the majority of the pyrimidinone (HDP) is excreted in the urine within a few days of withdrawal. fao.org Plasma levels of DNC have been observed to be higher and decline more slowly than those of HDP after withdrawal. fao.orgfao.org The distinct pharmacokinetic behaviors of DNC and HDP underscore the importance of the complex formulation for optimal DNC absorption and subsequent biological activity. fao.orgwikipedia.orgmdpi.comamegroups.org

Here is a summary of the pharmacokinetic differences between DNC and HDP:

| Feature | 4,4'-dinitrocarbanilide (DNC) | 2-hydroxy-4,6-dimethylpyrimidine (HDP) |

| Anticoccidial Activity | Yes | No |

| Solubility in Water | Low | High |

| Absorption Rate | Slower than HDP (when complexed) | Rapid |

| Primary Excretion Route | Feces | Urine |

| Elimination Rate | Slower | Rapid |

| Tissue Accumulation | Concentrates (Liver, Kidneys) | Rapidly eliminated |

| Role in this compound Complex | Active component | Absorption enhancer |

This table illustrates the contrasting fates of the two components after dissociation.

Excretion Pathways of DNC and HDP

Following oral administration, this compound rapidly dissociates in vivo into its two components, DNC and HDP wikipedia.orgsquarespace.com. These components are then absorbed through the intestine and enter the bloodstream, but they follow different excretion pathways wikipedia.org.

HDP is water-soluble and is excreted relatively rapidly, primarily through the kidneys and eliminated in the urine wikipedia.orgsquarespace.compestweb.comheraldopenaccess.uspublications.gc.caregulations.gov. Studies using carbon-14-labeled this compound have shown that a large percentage of HDP, around 90% or 95%, is rapidly eliminated in the urine wikipedia.orgheraldopenaccess.usregulations.gov.

In contrast, DNC is more hydrophobic and remains in the body longer wikipedia.orgsquarespace.com. It is eliminated predominantly through the liver and excreted in the feces wikipedia.orgsquarespace.compestweb.comheraldopenaccess.uspublications.gc.caregulations.gov. Approximately 85.4% of DNC is excreted in the feces, while a smaller percentage, around 9.0%, is found in the urine regulations.gov. Once digested and absorbed, DNC is unable to re-complex with HDP squarespace.comregulations.gov.

Bioavailability Dynamics in Different Species

The bioavailability of this compound, specifically the absorption of the active component DNC, is significantly enhanced when it is complexed with HDP wikipedia.orgfao.orgsquarespace.compestweb.com. Due to its hydrophobic nature, DNC alone is poorly absorbed and has limited biological availability; it would largely be eliminated unabsorbed following oral administration wikipedia.orgsquarespace.compestweb.com. HDP effectively acts as a carrier to transport DNC through the digestive tract, where DNC is absorbed after dissociation from the complex fao.orgsquarespace.com.

Studies have indicated that different bird species absorb DNC at dissimilar rates, although they tend to excrete the compound at similar rates pestweb.comsquarespace.comunl.edu. Research comparing chickens, mallards, and Canada geese found that chickens were the most efficient absorbers of this compound, followed by ducks, geese, and pigeons pestweb.comsquarespace.comunl.edu. Smaller birds, such as passerines, with shorter gut transit times, may require higher bait concentrations and doses to achieve effective absorption pestweb.comsquarespace.com.

The level of DNC in the blood plasma is considered a representative parameter of this compound bait absorption pestweb.com. To achieve a contraceptive effect, birds must absorb this compound at an adequate and consistent rate to reach a sufficient blood plasma level of DNC pestweb.comsquarespace.com. Intermittent or single doses are unlikely to affect hatchability; daily and consistent consumption of the active ingredient in adequate quantity is required pestweb.comsquarespace.com.

Accumulation and Depletion Kinetics in Tissues and Eggs

Following absorption, both DNC and HDP are distributed to tissues, although residue concentrations of DNC tend to be higher than those of HDP publications.gc.ca. HDP is rapidly eliminated from tissues after withdrawal of the substance from the diet publications.gc.ca.

DNC, however, can accumulate in eggs wikipedia.orgsquarespace.com. The concentration of DNC in eggs is typically less than 5 ppm wikipedia.orgsquarespace.com. Studies have shown that the concentrations of both DNC and HDP in eggs are proportional to their levels in the feed researchgate.net. In one experiment, a maximum feed this compound concentration of 12.1 mg/kg resulted in mean maximum whole egg concentrations of 631 micrograms/kg for DNC and 51.8 micrograms/kg for HDP researchgate.net.

Depletion studies have investigated the rate at which this compound residues decline in tissues and eggs after withdrawal of treated feed. No significant residue of either component is typically noticeable in any tissue after 7 days wikipedia.orgsquarespace.comregulations.gov. In chickens, DNC has been shown to deplete quickly from edible tissues regulations.gov. Studies using C14-labeled DNC demonstrated that total C14 residue in the liver, considered the most sensitive tissue, decreased significantly over several days post-dosing regulations.gov.

Data from a study on hens housed in deep litter showed that the concentration of DNC in the liver was high on day 0 of withdrawal but dropped quickly, reaching a plateau level after 5 days researchgate.netresearchgate.net. The long persistence of DNC at this plateau level and its presence in gastric contents during withdrawal suggest potential recycling of DNC from the litter researchgate.netresearchgate.net. This indicates that housing conditions, such as deep litter, can influence depletion kinetics researchgate.netresearchgate.net.

In eggs, DNC depletion rates have also been studied. In the experiment mentioned earlier, DNC was undetectable in eggs after 12 days following withdrawal of the experimental diet, while HDP was undetectable after 3 days researchgate.net.

The distribution of residues between egg yolk and white has also been examined nih.gov.

Here are some data points presented in tables:

Table 1: Comparative Absorption in Different Bird Species (Dose Rate to Achieve Effect)

| Species | Dose Rate (mg/kg body weight/day) | Source |

| Chicken | 11.5 | pestweb.com |

| Duck | 24.2 | pestweb.com |

| Goose | 35.5 | pestweb.com |

| Pigeon | 83.3 | pestweb.com |

Table 2: Excretion Pathways of this compound Components

| Component | Primary Excretion Route | Percentage Excreted via Primary Route | Source |

| HDP | Urine (Kidneys) | ~90-95% | wikipedia.orgheraldopenaccess.usregulations.gov |

| DNC | Feces (Liver) | ~85.4% | regulations.gov |

Table 3: DNC Depletion in Chicken Liver (C14 Residue)

| Days Post-Dose | Total C14 Residue in Liver (ppm) | Source |

| 1 | 27.7 | regulations.gov |

| 5 | 0.6 | regulations.gov |

| 10 | 0.05 | regulations.gov |

Table 4: Depletion of DNC and HDP in Hen Eggs After Feed Withdrawal

| Component | Time to Undetectable Levels in Eggs | Source |

| DNC | 12 days | researchgate.net |

| HDP | 3 days | researchgate.net |

Research Methodologies for Nicarbazin Analysis

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are widely used for the quantitative determination of nicarbazin, often focusing on the detection of its marker residue, DNC usda.govoup.comnih.gov. These methods typically involve extraction of the analyte from the sample matrix, followed by chromatographic separation and detection.

HPLC is a common instrumental technique for the determination of this compound in various matrices, including feed, poultry tissues, and eggs chvm.nettandfonline.comnih.govspkx.net.cnamegroups.orgresearchgate.netwur.nlscivp-journal.com.ua. The method often involves extracting this compound (or its component DNC) using solvents like acetonitrile (B52724) or dimethylformamide tandfonline.comnih.govspkx.net.cnresearchgate.netscivp-journal.com.uafamic.go.jp. Sample clean-up steps, such as liquid-liquid partitioning or alumina (B75360) column chromatography, are frequently employed to remove interfering substances before HPLC analysis usda.govtandfonline.comoup.comresearchgate.net.

HPLC separation of DNC is typically performed using a reverse-phase C18 column usda.govnih.govresearchgate.net. A mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water is used, often in an isocratic mode usda.govnih.govresearchgate.netscivp-journal.com.ua. UV detection is commonly employed, with the detector set at a wavelength around 340 nm, which is suitable for detecting the DNC component usda.govoup.comnih.govresearchgate.net.

Research findings demonstrate the effectiveness of HPLC for this compound analysis. For instance, a reverse-phase HPLC method for this compound residues in chicken eggs, focusing on DNC, showed a linear standard curve within the range of 0.05-2.0 µg/mL and a detection limit of 0.005 µg/mL. The recovery of this compound added to eggs was reported as 90.2% nih.gov. Another HPLC method for this compound in feed involved extraction with 90% acetonitrile and purification on alumina, achieving limits of detection and quantification of 0.05 and 0.10 mg/kg, respectively. Recoveries in feed ranged between 98.3% and 111% tandfonline.com.

| Sample Matrix | Extraction Solvent | Clean-up Method | HPLC Column | Mobile Phase | Detection Wavelength (nm) | Detection Limit | Recovery Range (%) | Citation |

|---|---|---|---|---|---|---|---|---|

| Chicken Eggs | Acetonitrile | Evaporation, Redissolve | mu-Bondapak C18 | Acetonitrile-Water (7:3) | 340 | 0.005 µg/mL | 90.2 | nih.gov |

| Animal Feed | 90% Acetonitrile | Alumina Purification | Not specified | Not specified | UV | 0.05 mg/kg | 98.3-111 | tandfonline.com |

| Chicken Tissue | Ethyl Acetate | Liquid-liquid partitioning, Alumina | IBM C18 (4.6x100mm) | Methanol/Water (75/25) | 340 | Estimated 0.020 ppm | 83.4 ± 3.1 | usda.govoup.com |

| Poultry Feed | Hot Dimethylformamide | Alumina column | Reverse phase C-18 | Methanol-Water | 344 | Not specified | 98 (at 100 µg/g) | researchgate.net |

| Chicken Tissue | 50% aq. KOH in Acetonitrile | n-hexane wash | Not specified | Acetonitrile and 1% aq. Acetic acid | 350 | 0.05 mg/kg | 93.6-102.0 | spkx.net.cn |

LC-MS/MS is a highly sensitive and selective technique frequently used for the quantitative analysis and confirmation of this compound residues, particularly DNC, in complex matrices like animal tissues and feed chvm.netoup.commdpi.comresearchgate.netnih.govresearchgate.netfao.orgnih.govnih.govnih.govdss.go.th. This method combines the separation power of LC with the confirmatory capabilities of tandem mass spectrometry.

Sample preparation for LC-MS/MS often involves extraction with solvents such as acetonitrile or methanol, followed by clean-up steps which may include liquid-liquid partitioning or solid-phase extraction oup.commdpi.comresearchgate.netnih.govnih.govdss.go.th. The use of an internal standard, such as deuterated DNC (d8-DNC), is common to improve the accuracy and repeatability of the method researchgate.netnih.govdss.go.th.

LC-MS/MS analysis typically involves monitoring specific ions characteristic of DNC. For instance, the deprotonated molecule ([M-H]-) at m/z 301 for DNC and its fragment ions are commonly monitored in negative ion mode oup.comresearchgate.netnih.govdss.go.th. The use of multiple reaction monitoring (MRM) transitions enhances the selectivity of the method.

Studies have validated LC-MS/MS methods for this compound analysis in various matrices. An AOAC Official Method for determining and identifying this compound (as DNC) in chicken tissues and eggs using LC-MS/MS reported relative recoveries in muscle, liver, kidney, and skin with adhering fat ranging from 90.4% to 94.5%, with acceptable repeatability and reproducibility nih.govoup.com. Another LC-MS/MS method for DNC in animal feeds showed internal standard corrected recoveries between 88% and 101% with relative standard deviations (RSD) less than 8% at levels between 0.1 and 100 mg/kg researchgate.netdss.go.th.

| Sample Matrix | Extraction Solvent | Clean-up Method | LC Column | Mass Spectrometry Mode | Monitored Ions (m/z) | Recovery Range (%) | RSD (%) | Citation |

|---|---|---|---|---|---|---|---|---|

| Chicken Tissues and Eggs | Acetonitrile | Cryogenic homogenization, Filtration, Dilution | Not specified | LC-MS/MS | DNC product ions | 90.4-94.5 | 5.4-8.9 | nih.govoup.com |

| Animal Feeds | Methanol | None (direct analysis after extraction) | Not specified | LC-ESI-MS | 301 (DNC), 309 (d8-DNC) | 88-101 | < 8 | researchgate.netdss.go.th |

| Chicken Liver and Eggs | Not specified | Liquid-liquid extraction | LC | Negative ion ESI MS-MS | 301 ([M-H]-), 137, 107 | Not specified | Not specified | nih.gov |

| Chicken Muscle and Eggs | Acetonitrile | In-syringe dispersive solid-phase filter clean-up | Not specified | LC-MS/MS | Not specified | 90.1-105.2 (muscle), 94.0-103.7 (eggs) | 3.0-8.1 (muscle), 3.1-14.4 (eggs) | mdpi.com |

| Chicken Muscle Tissues | Not specified | Not specified | HPLC-MS/MS | Not specified | DNC, Narasin (B1676957) | Not specified | Not specified | researchgate.net |

Supercritical Fluid Extraction (SFE) coupled with HPLC has been explored as a rapid method for the determination of this compound residues in poultry feed, eggs, and muscle tissue dss.go.thnih.govrsc.orgcapes.gov.br. SFE utilizes a supercritical fluid, typically carbon dioxide, with a modifier to extract the analyte from the sample matrix.

This coupled technique offers advantages such as reduced extraction time and the use of less organic solvent compared to conventional methods dss.go.thrsc.org. Following SFE, the extracted this compound is analyzed by HPLC, often with UV detection dss.go.th.

A method using SFE with off-line HPLC for this compound in poultry feed, eggs, and chicken tissue reported mean spiked recoveries of 98%, 100%, and 99%, respectively. The method showed good repeatability with a minimum quantification level of 0.4 µg/g dss.go.thnih.govrsc.org. The SFE conditions were optimized, including extraction temperature, pressure, restrictor temperature, and carbon dioxide flow rate dss.go.th.

| Sample Matrix | Extraction Method | Extraction Conditions | Coupled Technique | Detection Method | Minimum Quantification Level | Mean Spiked Recovery (%) | Citation |

|---|---|---|---|---|---|---|---|

| Poultry Feed | SFE | 85°C, 4000 psi, 100°C restrictor, 2 mL/min CO2 + modifier | Off-line HPLC | UV | 0.4 µg/g | 98 | dss.go.thnih.govrsc.org |

| Eggs | SFE | 85°C, 4000 psi, 100°C restrictor, 2 mL/min CO2 + modifier | Off-line HPLC | UV | 0.4 µg/g | 100 | dss.go.thnih.govrsc.org |

| Chicken Tissue | SFE | 85°C, 4000 psi, 100°C restrictor, 2 mL/min CO2 + modifier | Off-line HPLC | UV | 0.4 µg/g | 99 | dss.go.thnih.govrsc.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Immunoanalytical Methods for Rapid Detection

Immunoanalytical methods provide rapid and practical approaches for the detection of this compound, particularly for screening large numbers of samples chvm.net. These methods utilize antibodies that specifically bind to this compound or its components, like DNC.

ELISA is a widely used immunoassay for the rapid quantitative detection of this compound residues in various matrices, including feed, chicken tissues, and eggs chvm.netelabscience.comamegroups.orgnih.govreagen.usnih.gov. ELISA kits for this compound are commercially available and offer advantages such as simplicity, speed, and sensitivity elabscience.comnih.govreagen.us.

The principle of a typical this compound ELISA is based on a competitive format. This compound in the sample competes with a labeled this compound conjugate for binding sites on antibodies coated on a microtiter plate reagen.us. The amount of bound conjugate is inversely proportional to the concentration of this compound in the sample. Detection is usually colorimetric, with the intensity of the color being measured by a spectrophotometer elabscience.comreagen.us.

Research has focused on developing highly sensitive and specific antibodies for this compound ELISA amegroups.orgnih.gov. Studies have reported the development of anti-nicarbazin monoclonal antibodies with high specificity for DNC amegroups.orgnih.gov. An ELISA method using such an antibody had a half-maximal inhibitory concentration (IC50) of 0.825 ng/mL and a curve range of 0.3-24.3 ng/mL, showing no significant cross-reactivity with other common anticoccidial drugs researchgate.netamegroups.orgnih.gov. Recovery rates in chicken and duck samples ranged from 74.4% to 111.7% amegroups.orgnih.gov. Another competitive ELISA for this compound showed 50% binding inhibition at approximately 2.5 ng/mL for DNC nih.gov.

| Method Type | Format | Sample Matrices Tested | IC50 (ng/mL) | Linear Range (ng/mL) | Recovery Range (%) | Cross-Reactivity | Citation |

|---|---|---|---|---|---|---|---|

| Competitive ELISA | Microtiter plate | Chicken, Duck, Eggs | 0.825 | 0.3-24.3 | 74.4-111.7 | Low with other coccidiostats | researchgate.netamegroups.orgnih.gov |

| Competitive ELISA | Microtiter plate | Feed, Chicken, Pork, Egg, Beef | Not specified | Not specified | 75-95 | Not specified | elabscience.comreagen.us |

| Competitive ELISA | Not specified | Egg, Chicken Muscle | ~2.5 (for DNC) | Not specified | Not specified | Not specified | nih.gov |

Immunochromatography, also known as lateral flow immunoassay, is a rapid and simple method for the qualitative or semi-quantitative detection of this compound, particularly in formats like test strips chvm.netmzfoodtest.comscienfotech.com.pkmzfoodtest.comtandfonline.com. This method is suitable for on-site screening and provides quick results.

Immunochromatographic test strips for this compound typically utilize antibodies immobilized on a membrane. When a liquid sample is applied, this compound in the sample competes with a labeled conjugate for binding sites on the antibodies, leading to the formation of visible lines on the strip tandfonline.com. The presence or intensity of these lines indicates the presence and potentially the approximate concentration of this compound.

Studies have reported the development of immunochromatographic test strips for this compound detection. An immunochromatographic test strip for this compound in milk, based on an anti-DNC monoclonal antibody, showed a detection limit of 0.86 ng/mL and a linear range of 1.71–7 ng/mL. The cut-off values in phosphate (B84403) buffered saline (PBS) and milk were 10 ng/mL and 100 ng/mL, respectively, with recovery rates of 99%-100% in recovery experiments tandfonline.com. These results suggest that immunochromatographic test strips offer a fast and sensitive approach for this compound analysis tandfonline.com.

| Method Type | Format | Sample Matrices Tested | Detection Limit (ng/mL) | Linear Range (ng/mL) | Cut-off Values (ng/mL) (PBS/Milk) | Recovery Rate (%) | Citation |

|---|---|---|---|---|---|---|---|

| Immunochromatography | Test strip | Milk | 0.86 | 1.71–7 | 10 / 100 | 99-100 | tandfonline.com |

| Immunochromatography | Test kit | Chicken tissues | Qualitative level | Not specified | Not specified | Not specified | mzfoodtest.comscienfotech.com.pkmzfoodtest.com |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

|---|---|

| This compound | 9507 |

| 4,4'-Dinitrocarbanilide (DNC) | 9508 |

| 2-Hydroxy-4,6-dimethylpyrimidine (HDP) | 74621 |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical technique used to monitor biomolecular interactions in real-time without the need for labels. It has been explored for the screening of this compound residues. SPR biosensors can be used for screening poultry liver and eggs for this compound residues chvm.net. This method allows for the detection of the analyte by measuring changes in the refractive index near a sensor surface as binding events occur dntb.gov.ua. SPR biosensor screening has been reported to have a detection procedure time of over 49 minutes researchgate.net.

Fluorescent Immunoassay (FIA)

Fluorescent Immunoassay (FIA) is an immunoassay technique that utilizes fluorescence for detection. FIA is considered a mainstream technology for the rapid detection of this compound due to its advantages of high inspection speed, low cost, and strong practicality chvm.net. Time-resolved fluoroimmunoassays (TR-FIA) have also been developed for the analysis of this compound residues in poultry eggs and liver researchgate.netresearchgate.net. An automated immunoassay based on a dry chemistry concept and time-resolved fluorometry has been developed, allowing for results within 18 minutes researchgate.net.

Flow Cytometry (FCM)

Flow Cytometry (FCM) is a technique used for counting and examining microscopic particles, such as cells, by suspending them in a stream of fluid and passing them by an electronic detection apparatus forsyth.org. FCM allows for simultaneous multiparametric analysis. A five-plex flow cytometric immunoassay has been developed for the simultaneous detection of six coccidiostats, including this compound, in feed and eggs chvm.net. While FCM-based immunoassays can be used for detection, they have been reported to have a total analysis time of over 2 hours researchgate.net.

Fluorescence Polarization Immunoassay (FPIA)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay based on the change in fluorescence polarization of a fluorescently labeled tracer upon binding to an antibody nih.gov. This technique is known for its speed, as it does not require separation or washing steps, making it suitable for high-throughput screening mdpi.com. FPIA has been developed for the rapid screening of 4,4'-dinitrocarbanilide (DNC), the marker residue of this compound, in chicken muscle mdpi.comresearchgate.netnih.gov. Studies have focused on the design, synthesis, and characterization of fluorescein-labeled DNC derivatives as tracers to optimize the sensitivity of the FPIA mdpi.comresearchgate.netdntb.gov.ua.

Research findings for FPIA include the optimization of tracers and physicochemical factors to improve performance nih.gov. Under optimal conditions, a developed FPIA for DNC showed a half maximal inhibitory concentration (IC50) of 28.3 ng/mL and a limit of detection (LOD) of 5.7 ng/mL in buffer mdpi.comnih.gov. The linear range was reported as 10.31 to 78.17 ng/mL mdpi.com. The FPIA demonstrated high specificity with less than 0.89% cross-reactivity with 15 DNC analogues mdpi.comnih.gov. Validation in spiked chicken homogenates showed recoveries ranging from 74.2% to 85.8% with coefficients of variation below 8.6% mdpi.comnih.gov. The total time for the FPIA detection procedure, including sample pretreatment, was reported to be less than 40 minutes mdpi.comnih.gov.

Table 1: Performance Data for a Developed FPIA for DNC

| Parameter | Value (in buffer) |

| IC50 | 28.3 ng/mL |

| LOD (IC10) | 5.7 ng/mL |

| Linear Range | 10.31-78.17 ng/mL |

| Cross-Reactivity | <0.89% |

Table 2: FPIA Validation in Spiked Chicken Homogenates

| Parameter | Range (%) |

| Recovery | 74.2-85.8 |

| Coefficient of Variation | <8.6 |

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling studies are crucial for understanding the metabolism and fate of compounds within biological systems nih.govgeneralmetabolics.comnih.gov. By using stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) or radioisotopes (e.g., ¹⁴C, ³H) as tracers, researchers can track the dynamics of metabolism and quantify metabolic flux through biochemical networks nih.govnih.govmdpi.com. Metabolic and depletion studies of the two components of this compound, DNC and HDP, have been extensively conducted using carbon-14-labeled this compound wikipedia.org. These studies have shown that following oral administration, this compound rapidly dissociates into DNC and HDP in vivo wikipedia.org. HDP is quickly eliminated, primarily in urine, while DNC remains longer and is mainly eliminated in feces wikipedia.org.

In Vitro Assay Development and Validation for Mechanistic Studies

In vitro assays play a significant role in investigating the potential mechanisms of action of compounds like this compound researchgate.netitrlab.com. These assays allow for controlled, standardized, and easily replicable experimental conditions, requiring smaller amounts of test material and enabling high-throughput screening in the early stages of research itrlab.com. In vitro studies have been used to evaluate potential mechanisms by which this compound affects biological processes, such as egg formation and embryogenesis researchgate.net.

Studies using in vitro assays have explored the effects of this compound on various biological targets. For instance, in vitro assays were used to evaluate the impact of this compound on lipoprotein lipase (B570770) activity, vitellogenin phosphorylation, transglutaminase activity, and calcium uptake researchgate.net. Research findings indicate that this compound increased lipoprotein lipase activity in vitro at specific concentrations (3.9 and 7.8 µg/mL) researchgate.net. It also increased intracellular calcium levels in bull sperm, suggesting a potential role as a calcium ionophore, with the HDP portion of the molecule being responsible for this effect researchgate.net. This compound was found to affect vitellogenin phosphorylation at high concentrations and inhibit transglutaminase activity in vitro; the DNC portion inhibited transglutaminase activity, while the HDP portion increased it researchgate.net. These in vitro results are considered preliminary findings to guide further in vivo research researchgate.net.

In vitro methods are also essential for the development and validation of immunoassays for this compound detection, such as ELISA-based methods amegroups.orgnih.gov. This involves the synthesis and modification of DNC to create artificial immunogens and the production of monoclonal antibodies amegroups.orgnih.gov. Validation includes assessing the sensitivity, specificity, and recovery rates in different sample matrices nih.gov.

Advanced Spectroscopic and Spectrometric Approaches

Advanced spectroscopic and spectrometric techniques are vital for the detailed analysis, identification, and confirmation of this compound and its metabolites nih.govnih.govmdpi.com. These methods provide high specificity, sensitivity, and reliable results, often serving as confirmatory methods for findings obtained through screening techniques chvm.netamegroups.org.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the detection and analysis of this compound residues chvm.netamegroups.orgnih.gov. LC-MS/MS, in particular, offers high sensitivity and specificity due to the combination of chromatographic separation and mass analysis chvm.net. Liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) has been employed for the determination of this compound in feeds, utilizing a deuterated internal standard to improve repeatability dss.go.th. Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) analyses are also used, for instance, to confirm the structure of synthesized compounds like modified DNC used in immunoassay development amegroups.orgnih.gov. Spectroscopic analysis generally provides information on elemental type, chemical composition, structural, optical, and electronic properties, while spectrometric methods, particularly mass spectrometry, are crucial for determining the mass-to-charge ratio of ions, aiding in identification and quantification nih.govmdpi.com.

Nicarbazin in Avian Reproductive Physiology Research

Impact on Egg Production and Hatchability

Nicarbazin has a notable impact on both egg production and hatchability in various avian species. Studies have consistently shown that administration of this compound to laying hens leads to a reduction in egg production and egg weight. unl.eduepa.govwikipedia.orgresearchgate.netnih.govresearchgate.net The severity of these effects is often correlated with the dose and duration of treatment. wikipedia.org For instance, a dietary concentration of 125 ppm for one week reduced egg production by 50%, while 400 ppm resulted in complete suppression. wikipedia.org Even at lower concentrations, such as 25 ppm, significantly reduced egg production and hatchability of fertile eggs have been reported in chickens after only four days of feeding. epa.gov Negative impacts on egg hatchability in chickens fed 20 ppm this compound for just 9 to 10 days have also been observed in several studies. epa.gov

The primary effect of this compound on hatchability is an increase in embryo mortality, particularly within the first seven days. wikipedia.org this compound needs to be ingested in sufficient quantity to reach a blood concentration of DNC that allows its deposition into the developing egg yolk. wikipedia.org It typically takes 5–7 days to achieve the necessary blood level for absorption into the yolk. wikipedia.org Since egg formation in laying hens takes about 14 days before being laid, continuous consumption during this period is crucial for affecting hatchability. wikipedia.orgvetsforcitypigeons.com

While this compound consistently reduces hatchability in laying birds, some studies have noted that egg production itself may not always be affected, depending on the species and dosage. researchgate.netwikipedia.org For example, in a study with captive pigeons, egg production was not affected, but hatchability was reduced by 59%. researchgate.netwikipedia.org

Effects on Egg Quality and Structure

Beyond production and hatchability, this compound also affects egg quality and structure. A well-documented effect is the production of eggs with mottled yolks. unl.eduresearchgate.net This mottling reflects a porous vitelline membrane, the membrane separating the egg yolk and egg white. epa.govresearchgate.net Mottled yolks show a decrease in yolk solids and an increase in albumen. unl.edu

This compound can also impact eggshell color and integrity. Reduced eggshell pigmentation has been reported after only two days of feeding this compound to chickens. epa.gov Longer periods of feeding this compound to hens have been associated with a significant deterioration in egg quality, including pale shells and poor shell structure and integrity. researchgate.netcompletefeeds.co.nznih.gov

Reversibility of Reproductive Effects

A key characteristic of this compound's impact on avian reproduction is the reversibility of its effects. heraldopenaccess.uswikipedia.orgvetsforcitypigeons.comregulations.gov Once this compound administration is stopped, reproductive function typically returns to normal. heraldopenaccess.uswikipedia.orgvetsforcitypigeons.com Normal egg production can resume within one to three weeks after the end of treatment, and egg size usually returns to normal within about ten days. wikipedia.org The contraceptive effect is considered completely reversible, with birds returning to normal reproduction within a few days to two weeks after withdrawal. heraldopenaccess.usepa.govvetsforcitypigeons.comregulations.gov This reversibility has been demonstrated in various avian species, including chickens, Coturnix quail, feral pigeons, Mallard ducks, and Canada geese. regulations.gov

Comparative Reproductive Physiology Studies Across Avian Species

The effects of this compound on reproduction have been studied across different avian species, revealing some variations in response. While the reduction in hatchability is a consistent finding in laying birds, the sensitivity and the extent of the effects can differ. usu.eduheraldopenaccess.usepa.govresearchgate.netunl.eduthermofisher.com

Studies have investigated this compound as a potential reproductive inhibitor for pest avian species like Canada geese and pigeons. usu.eduresearchgate.netunl.eduresearchgate.net In Coturnix quail, a reduction in hatchability was verified in a species other than chickens. usu.eduresearchgate.net Hatchability in quail reached 0% after four weeks of treatment with 250 ppm this compound in the diet. researchgate.net

Comparative studies on this compound absorption in chickens, mallards, and Canada geese have shown that absorption is lowest in geese. usu.eduresearchgate.net This suggests that a higher dose might be required in geese compared to chickens to achieve similar plasma and egg DNC levels necessary for reducing hatchability. usu.edu For instance, treatment of Canada geese with 500 ppm this compound resulted in a 51% reduction in egg hatchability. usu.edu In pigeons, egg production was unaffected, but hatchability was significantly reduced. researchgate.netwikipedia.org

These comparative studies highlight that while the general effect of reduced hatchability is observed across species, the specific dosage and duration required to achieve a desired reproductive impact can vary.

Molecular and Cellular Basis of Reproductive Impairment

The exact molecular mechanisms by which this compound affects avian reproduction are not fully understood, but research has explored several potential pathways. unl.eduresearchgate.netnih.govcompletefeeds.co.nzfishersci.atbiotech-asia.orgpublications.gc.ca this compound is thought to interfere with the formation of the vitelline membrane, which separates the egg yolk and egg white. epa.govresearchgate.netresearchgate.net This interference may lead to a porous vitelline membrane and the observed mottling of yolks. unl.eduepa.gov

One proposed mechanism involves the disruption of cholesterol metabolism, which is important for the formation of the vitelline membrane. epa.govresearchgate.net Another area of investigation is the potential of this compound to act as a calcium ionophore, increasing intracellular calcium levels. unl.eduresearchgate.netnih.gov The HDP portion of the this compound molecule is suggested to be responsible for this increase in intracellular calcium. unl.eduresearchgate.netnih.gov Calcium is crucial for various aspects of egg formation and embryogenesis. researchgate.netnih.gov

Studies have also explored the effects of this compound on key proteins involved in egg formation. This compound has been shown to increase lipoprotein lipase (B570770) activity in vitro, which could potentially lead to the degradation of very low-density lipoproteins (VLDL) before they reach the egg, thus reducing yolk deposition and consequently egg weight and production. unl.eduresearchgate.netnih.govpublications.gc.ca Vitellogenin phosphorylation, necessary for calcium and iron binding and uptake into the follicle, was affected by this compound in vitro, although at concentrations higher than expected plasma values. unl.eduresearchgate.netnih.gov this compound has also been found to inhibit transglutaminase activity in vitro, with the DNC portion being inhibitory and the HDP portion increasing activity. unl.eduresearchgate.netnih.gov

Furthermore, this compound may interfere with egg fertilization. Some research suggests it could inhibit sperm receptor sites, such as ZP3. wikipedia.orgresearchgate.netresearchgate.net ZP3 is a component of the putative sperm receptor in avian species and plays a structural role in the perivitelline membrane. researchgate.net Studies have investigated the relationship between this compound exposure and the quantity of ZP3 glycoprotein (B1211001) in the perivitelline membrane, hypothesizing that a decrease in ZP3 could contribute to reduced viable fertility. researchgate.net

Regarding eggshell pigmentation, this compound has been shown to down-regulate the expression of ALAS1 (delta-aminolevulinate synthase 1) in the shell gland of laying hens. nih.gov ALAS1 is an enzyme involved in the synthesis of protoporphyrin IX, the pigment responsible for brown eggshell color. nih.gov This down-regulation leads to lower production of protoporphyrin IX and consequently paler or depigmented eggshells. completefeeds.co.nznih.gov

Nicarbazin in Applied Zoological and Ecological Studies

Wildlife Population Management Applications

Nicarbazin's impact on avian reproduction, initially observed as a side effect in poultry, has been leveraged for managing populations of certain bird species. ncats.iounl.eduresearchgate.netusu.edu Its primary mechanism of action involves interfering with the formation of the vitelline membrane, the delicate layer separating the egg yolk and egg white. sigmaaldrich.comncats.ioepa.gov This interference reduces the hatchability of eggs laid by treated birds. sigmaaldrich.comncats.ioepa.gov While the precise biochemical pathway is not fully elucidated, it is thought to involve disruption of cholesterol metabolism crucial for membrane synthesis. ncats.ioepa.gov

Reproductive Inhibition Strategies in Resident Canada Geese

Expanding populations of resident Canada geese (Branta canadensis) in urban and suburban environments often lead to conflicts with human activities. unl.eduunl.edu As a non-lethal management tool, this compound has been developed and applied to reduce the reproductive success of these populations. unl.eduunl.edu

The successful implementation of this compound for reproductive inhibition in Canada geese is contingent upon consistent daily consumption of treated bait by female geese during the period of egg formation. epa.gov However, challenges exist in field applications, including ensuring bait palatability relative to other available food sources, accounting for reduced feeding activity during the breeding season, and navigating the movements and territorial behaviors of geese. escholarship.org

Application in Other Avian Species for Contraception

Beyond Canada geese, this compound has shown effectiveness as a reproductive inhibitor in other avian species and is registered for use as a contraceptive in feral pigeons (Columba livia), European starlings (Sturnus vulgaris), and common mynas (Acridotheres tristis) in the United States. researchgate.net

Studies in captive pigeons have demonstrated that exposure to this compound bait can lead to a significant reduction in egg hatchability without negatively impacting the rate of egg laying. researchgate.netresearchgate.net One study reported a 59% reduction in the number of hatched eggs in treated pairs compared to pre-treatment levels. researchgate.netresearchgate.net The reproductive effects observed in pigeons are reversible, with normal egg hatch resuming after the cessation of treatment. researchgate.netresearchgate.netresearchgate.net

Research involving captive eared doves (Zenaida auriculata) also indicated that this compound was effective in reducing reproductive performance. A study showed a 62% reduction in the number of viable eggs and successful nestlings during the treatment phase. researchgate.net Similar to findings in pigeons, the effect on eared dove reproduction was reversible upon withdrawal of the this compound bait. researchgate.net Field applications using this compound bait have contributed to observed population declines in urban pigeon populations. unl.eduwildlifefertilitycontrol.org

Data from Avian Contraception Studies:

| Species | Treatment | Observed Effect on Reproduction | Reversibility | Source |

| Canada Goose | 2500 ppm bait (OvoControl-G) | 36%-50% reduction in egg hatchability in field studies | Not specified | epa.govunl.edu |

| Canada Goose | 1350 ppm bait on cracked corn | 41%-47% reduction in hatchability over two seasons in field study | Not specified | usu.edu |

| Laying Hens | Dietary inclusion (25-100 ppm) | Decreased egg production and hatching | Not specified | ncats.iounl.eduresearchgate.netusu.edu |

| Coturnix Quail | Dietary inclusion (125 ppm) | Reduction in hatchability | Not specified | unl.eduusu.edu |

| Mallards | Dietary inclusion (500 ppm) | Reduced hatchability | Not specified | researchgate.net |

| Feral Pigeons | 5000 ppm bait (OvoControl P) in captivity | 59% reduction in egg hatchability; egg production unaffected | Yes | researchgate.netresearchgate.net |

| Eared Doves | 0.5% this compound bait (OvoControl P) in captivity | 62% reduction in viable eggs and nestlings | Yes | researchgate.net |

Environmental Fate and Non-Target Organism Exposure

Understanding the environmental fate and potential for non-target organism exposure is crucial for the responsible use of this compound in wildlife management.

Environmental Persistence and Degradation Pathways

This compound, upon dissociation into DNC and HDP, exhibits differing persistence characteristics in the environment. The complex itself does not reform once dissociated. fda.gov

HDP is more water-soluble and degrades relatively quickly in aerobic soil conditions, with reported half-lives ranging from 4 to 10 days. regulations.gov Hydrolysis studies indicate that HDP is stable against abiotic hydrolysis. epa.gov

In contrast, DNC is significantly more persistent in the environment. It degrades slowly in soil, with reported half-lives varying from 18 weeks to approximately one year (301 days in one study) and even longer (200 to 2000 days) in others. publications.gc.caepa.govregulations.govsquarespace.com Like HDP, DNC is stable to abiotic hydrolysis. epa.gov Studies have not identified transformation products other than DNC and HDP resulting from this compound degradation. publications.gc.ca Biotransformation of DNC in aqueous environments is not expected to be a significant degradation pathway due to its strong tendency to adsorb to surfaces. publications.gc.ca

Environmental Persistence Data:

| Compound Component | Environmental Compartment | Degradation Pathway | Half-life Range | Source |

| DNC | Soil | Aerobic Metabolism | 18 weeks - ~1 year (301 days) / 200 - 2000 days | publications.gc.caepa.govregulations.govsquarespace.com |

| HDP | Soil | Aerobic Metabolism | 4 - 10 days | regulations.gov |

| This compound Complex | Water | Hydrolysis | Stable | epa.gov |

| DNC | Water | Hydrolysis | Stable | epa.gov |

| HDP | Water | Hydrolysis | Stable | epa.gov |

Run-off and Soil Sorption Characteristics

The mobility of this compound components in the environment is influenced by their differing solubilities and sorption characteristics. DNC exhibits low solubility in water and has a strong affinity for surfaces, readily adsorbing and binding irreversibly to soil particles and fecal matter. regulations.govpublications.gc.caregulations.govsquarespace.com This strong sorption limits its leaching through the soil profile; studies indicate that DNC tends to remain in the upper soil layers and does not leach significantly to deeper soil horizons. publications.gc.caepa.govsquarespace.com While DNC is not prone to leaching, it may be transported via run-off, likely sorbed to soil particles. epa.gov

HDP, being highly water-soluble and hydrophilic, is expected to behave differently in the environment compared to DNC. epa.govregulations.gov However, the detailed environmental behavior of HDP in water is not as extensively documented as that of DNC. europa.eu

This compound components can enter aquatic environments through surface run-off from treated areas or through the feces of treated birds. publications.gc.caepa.govregulations.gov Once in water, the DNC component would tend to bind irreversibly to sediment. regulations.govsquarespace.com

Potential for Secondary Exposure and Bioaccumulation

The use of this compound for wildlife contraception raises considerations regarding potential exposure to non-target organisms. Primary exposure can occur if non-target terrestrial species, such as other birds, mammals, reptiles, or amphibians, consume treated bait placed in the environment. epa.gov Aquatic species may be exposed by ingesting contaminated water or consuming bait that enters water bodies. epa.gov

Secondary exposure is also a potential pathway, although its extent is not fully understood. epa.gov This can happen when predators or scavengers consume the tissues or eggs of animals that have ingested this compound bait. publications.gc.caepa.gov Additionally, DNC present in soil from bait or feces can be taken up by soil macroinvertebrates, potentially exposing terrestrial animals that prey on these invertebrates. epa.gov

While the chemical properties of DNC (e.g., log Kow of 3.6) might suggest a potential for bioaccumulation, studies using C14 radiolabeling have provided evidence that bioaccumulation does not occur to a significant extent. regulations.govregulations.govnih.gov DNC has been shown to deplete relatively quickly from tissues in exposed birds. regulations.gov HDP has a low log Kow (-0.94) and is rapidly eliminated from tissues. regulations.govpublications.gc.caregulations.gov Furthermore, once this compound is digested by a bird, the DNC and HDP components dissociate and DNC cannot re-complex with HDP, which is thought to limit the potential for secondary effects. regulations.gov

Assessments of secondary exposure risk to predators and scavengers consuming treated birds or their eggs suggest that it is unlikely to result in significant adverse effects. regulations.govpublications.gc.caheraldopenaccess.us The DNC found in the tissues of treated birds is not readily absorbed by predators. publications.gc.ca The potential for secondary poisoning is considered improbable. nih.gov

However, based on the mode of action of this compound in birds, adverse reproductive effects are anticipated in exposed egg-laying aquatic organisms. regulations.gov Quantifying these potential effects is challenging due to a lack of specific chronic aquatic toxicity data. regulations.gov Similarly, the risk to sediment-dwelling invertebrates is uncertain due to the lack of relevant toxicity data, coupled with the potential for DNC to accumulate in sediment. regulations.gov

Impact on Aquatic and Terrestrial Ecosystems

The presence of this compound and its components, DNC and HDP, in the environment primarily stems from the excretion of treated animals and, to a lesser extent, from unconsumed bait or runoff. epa.govpublications.gc.casquarespace.com The environmental fate and impact of this compound are largely determined by the behavior of its components, particularly DNC, due to their differing physicochemical properties. regulations.govregulations.gov

Terrestrial Ecosystems:

In terrestrial environments, DNC is noted for its persistence and strong binding affinity to soil particles and fecal matter. epa.govpublications.gc.casquarespace.com Studies indicate that DNC degrades slowly in soil, with reported half-lives around 300 days or approximately one year. regulations.govepa.govpublications.gc.caeuropa.eu This strong adsorption limits its leaching through the soil profile, with studies showing limited movement beyond the top layers. publications.gc.casquarespace.com

The potential for exposure to terrestrial organisms exists through the ingestion of contaminated soil, fecal matter, or bait. epa.gov While this compound is generally considered to have low acute toxicity to terrestrial organisms, including mammals and birds, chronic exposure to DNC in the diet has been shown to cause adverse reproductive effects in birds. regulations.govbarcelona.cat Risks to terrestrial invertebrates and plants are generally considered low due to limited exposure or lack of toxicity data. regulations.gov

Aquatic Ecosystems:

Entry of this compound components into aquatic environments can occur through runoff from contaminated land or direct deposition of feces from treated birds. epa.govpublications.gc.casquarespace.com Unlike DNC, HDP is highly water-soluble and less persistent. regulations.gov

Available acute toxicity data suggests that this compound is practically non-toxic to freshwater fish and invertebrates on an acute basis. regulations.govepa.gov However, the main potential concern for aquatic animals is chronic exposure, particularly for sediment-dwelling organisms, due to the potential for DNC to bind to sediment. regulations.govepa.gov Data to fully assess these chronic risks and the potential impact on sediment-dwelling organisms are limited. regulations.govepa.gov

Based on its mode of action in birds (interference with vitelline membrane formation), it is hypothesized that this compound could potentially cause adverse reproductive effects in exposed egg-laying aquatic organisms, such as fish and aquatic invertebrates. regulations.gov However, this remains an area with limited data for quantification. regulations.gov

Data on the persistence and transformation of this compound and its components in water are not as well-documented as in soil. publications.gc.caeuropa.eu While stable to hydrolysis, photodegradation of HDP is possible due to its absorption of visible light. epa.gov

Data Table: Environmental Fate Properties of this compound Components

| Property | DNC (4,4'-dinitrocarbanilide) | HDP (4,6-dimethyl-2-pyrimidinol) | Source |

| Water Solubility | Low | High | regulations.gov |

| log Kow | 3.6 | -0.94 | regulations.gov |

| Soil Half-life | ~300 days to 1 year | 4 to 10 days (aerobic soil) | regulations.govepa.goveuropa.eu |

| Hydrolysis | Stable | Stable | epa.govpublications.gc.ca |

| Photodegradation | Not specified | Possible (absorbs visible light) | epa.gov |

| Binding to Soil/Feces | Strong, irreversible | Not specified | squarespace.com |

Assessment of Environmental Safety and Risk Mitigation Strategies

Environmental risk assessments for this compound consider the potential exposure pathways and the toxicity of the compound and its components to non-target organisms. regulations.govpublications.gc.ca While acute risks to aquatic and terrestrial organisms are generally considered low based on available data, concerns have been raised regarding potential chronic effects, particularly on avian reproduction and potential impacts on sediment-dwelling organisms. regulations.govepa.gov

Risk mitigation strategies are primarily focused on minimizing environmental exposure. For applications involving treated bait, measures such as targeted application to the intended species, ensuring bait is consumed quickly, and removing uneaten bait are crucial to limit exposure to non-target terrestrial animals and prevent runoff into aquatic environments. publications.gc.ca

In agricultural settings where poultry litter containing this compound components may be used as fertilizer, the strong binding of DNC to soil and fecal matter is a key factor in reducing its mobility and potential for water contamination. squarespace.comeuropa.eu Despite the large quantities of DNC potentially introduced through this route over many years, residues have reportedly not been found in adjacent surface waters, suggesting that binding to soil effectively limits its off-site movement. squarespace.com

Regulatory approvals for this compound consider environmental impact assessments, and label restrictions are often imposed to minimize exposure to non-target species and the environment. epa.govpublications.gc.cabarcelona.cat These restrictions aim to ensure that when used according to directions, the environmental risk is considered negligible or low. publications.gc.cabarcelona.cat

| Environmental Compartment | Risk Conclusion (DNC) | Risk Conclusion (HDP) | Source |

| Terrestrial | No risk | No concern | nih.govunimi.it |

| Aquatic | No risk | No concern | nih.govunimi.it |

| Sediment | No risk | Not specified | nih.govunimi.it |

| Groundwater | No concern | Not specified | nih.govunimi.it |

| Bioaccumulation Potential | Low | Not specified | nih.govunimi.it |

| Secondary Poisoning | Unlikely | Not specified | nih.govunimi.it |

Detailed Research Findings:

Research findings indicate that while this compound itself is a complex, it dissociates into DNC and HDP upon ingestion by birds. fda.govregulations.gov The environmental behavior of these two components is distinct. DNC's strong adsorption to soil and its slow degradation are key factors in its environmental fate. epa.govpublications.gc.casquarespace.comeuropa.eu Studies using radio-labeled this compound have confirmed that DNC remains primarily in the upper soil layers and does not readily leach. squarespace.com

Aquatic toxicity studies have generally shown low acute toxicity for both DNC and HDP to standard test organisms like Daphnia magna and various fish species at tested concentrations. regulations.govpublications.gc.caeuropa.eu However, the lack of chronic aquatic toxicity data and sediment toxicity data has been identified as a data gap in some assessments, making it difficult to fully quantify the long-term risks to aquatic ecosystems, particularly benthic organisms. regulations.govepa.gov

The potential for adverse reproductive effects in non-target birds consuming this compound-treated bait is a known risk, given its mode of action. regulations.govepa.gov However, risk mitigation measures, such as controlled application and rapid consumption of bait, are intended to minimize this exposure in practice. publications.gc.ca

Studies have also investigated the potential for secondary exposure to predators and scavengers consuming treated animals. The low absorption and rapid excretion of this compound components in target birds are considered to limit this risk. publications.gc.casquarespace.com

Resistance to Nicarbazin in Eimeria Species

Mechanisms of Anticoccidial Resistance

Understanding the mechanisms by which Eimeria species develop resistance to anticoccidial drugs is crucial for preserving the efficacy of available treatments. Anticoccidial drugs exhibit diverse modes of action, targeting different stages of the parasite's life cycle and various biochemical pathways. Nicarbazin, a synthetic chemical, is known to interfere with the energy metabolism of the parasite, specifically inhibiting the development of the first and second generations of schizonts cambridge.orgnih.gov.

Mechanisms of resistance can vary depending on the drug class. For instance, resistance to ionophores may involve altered permeability of the parasite membrane, leading to reduced drug uptake or increased efflux egranth.ac.intandfonline.com. Resistance to other drugs might involve modification of the drug's target site, rendering it less sensitive to inhibition, or the parasite utilizing alternative biochemical pathways to bypass the drug's effect egranth.ac.intandfonline.com. While specific detailed biochemical mechanisms of resistance solely attributed to this compound in Eimeria are not extensively detailed in the search results, the general principles of anticoccidial resistance development, such as target modification or altered drug transport, could potentially apply. Genetic factors, including the dominance of resistance alleles, the number of genes involved, and genetic recombination, play a role in the emergence and spread of resistance egranth.ac.in.

Development of Resistance in Field Isolates

The development of resistance to anticoccidial drugs, including this compound, is a common outcome of their extensive use in the field cambridge.orgegranth.ac.inijvets.com. Field isolates of Eimeria species frequently show reduced sensitivity or outright resistance to various anticoccidials, often exhibiting multiple resistance to several drugs simultaneously nih.govsrce.hr.